

Performance Comparison of Thiol-Reactive Fluorescent Probes

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Compound of Interest

Compound Name: *N*-(4-Methylumbelliferyl)-
maleimide

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The selection of a fluorescent probe for thiol detection is a critical decision that influences experimental outcomes. Key performance indicators include the probe's fluorophore, detection limit, linear range, and the fluorescence fold increase upon reaction with the target thiol. The following tables summarize the quantitative performance of various classes of thiol-reactive fluorescent probes.

Probes Primarily for Glutathione (GSH) Detection

Fluorophore Core	Probe Name/Type	Detection Limit (LOD)	Linear Range	Fold Increase	Target Specificity	Reference
Rhodamine B	L1 (Maleimide-based)	0.219 μ M	2–26 μ M	>200-fold	High for GSH	[1]
Coumarin	TQ Green	20 nM	Proportion al to GSH conc.	Ratiometric	GSH	[2]
Naphthalimide	Probe 20 (Disulfide-based)	28 μ M	0.5–10 mM	Ratiometric	GSH	[1]
BODIPY	BODIPY-diONs	0.17 μ M	-	Significant increase	GSH over Cys/Hcy	[1]

Probes Primarily for Cysteine (Cys) and Homocysteine (Hcy) Detection

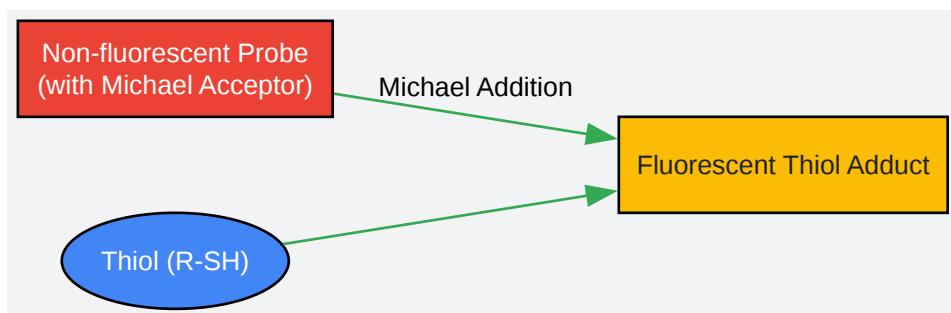
Fluorophore Core	Probe Name/Type	Detection Limit (LOD)	Linear Range	Fold Increase	Target Specificity	Reference
Coumarin	Coumarin-hemicyanine	-	-	Ratiometric	Cys and GSH (dual channel)	[2]
Fluorescein	Spiro-fluorescein	10^{-7} – 10^{-8} M	-	61-fold	Cys, Hcy, GSH	[1]
Pyronin	Thioether-pyronin	-	-	Significant increase	Cys/Hcy and GSH (dual emission)	[1]

General Thiol-Reactive Probes

Fluorophore Core	Probe Name/Type	Detection Limit (LOD)	Linear Range	Fold Increase	Target Specificity	Reference
Benzofuran	Benzofuran Sulfide	<15 pmol	-	-	Total thiols	[3]
Resorufin	Nitrobenzofuran-Resorufin	0.07 μ M (GSH), 0.13 μ M (Cys)	1–18 μ M (GSH), 3.1–90 μ M (Cys)	Ratiometric	Total thiols, distinguishes GSH from Cys	[1]

Signaling Pathways and Reaction Mechanisms

The detection of thiols by fluorescent probes is based on specific chemical reactions that lead to a change in the fluorophore's properties. Understanding these mechanisms is key to selecting the appropriate probe and interpreting the results.

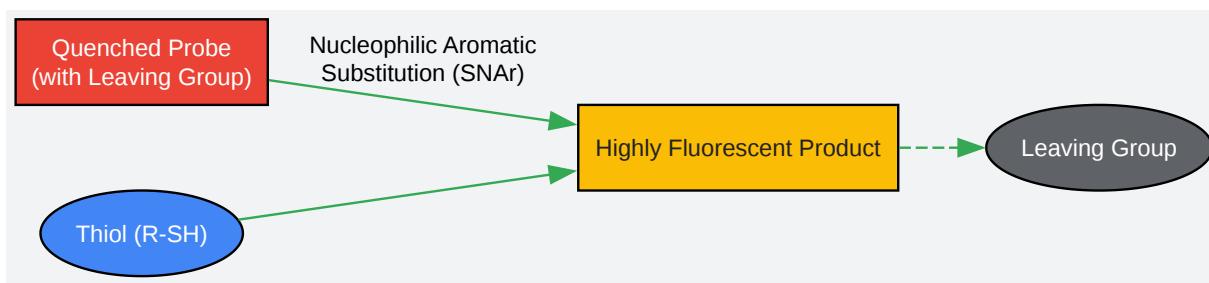


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Michael Addition Mechanism

Many probes for GSH utilize the Michael addition reaction, where the thiol group of GSH attacks an electron-deficient double bond on the probe, leading to a "turn-on" of fluorescence.

[\[1\]](#)



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Nucleophilic Aromatic Substitution (SNAr)

In this mechanism, the thiol displaces a leaving group on an aromatic ring of the probe, resulting in a significant increase in fluorescence. This is a common strategy for designing probes that can differentiate between different thiols.[\[1\]](#)



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Cleavage-Based Sensing

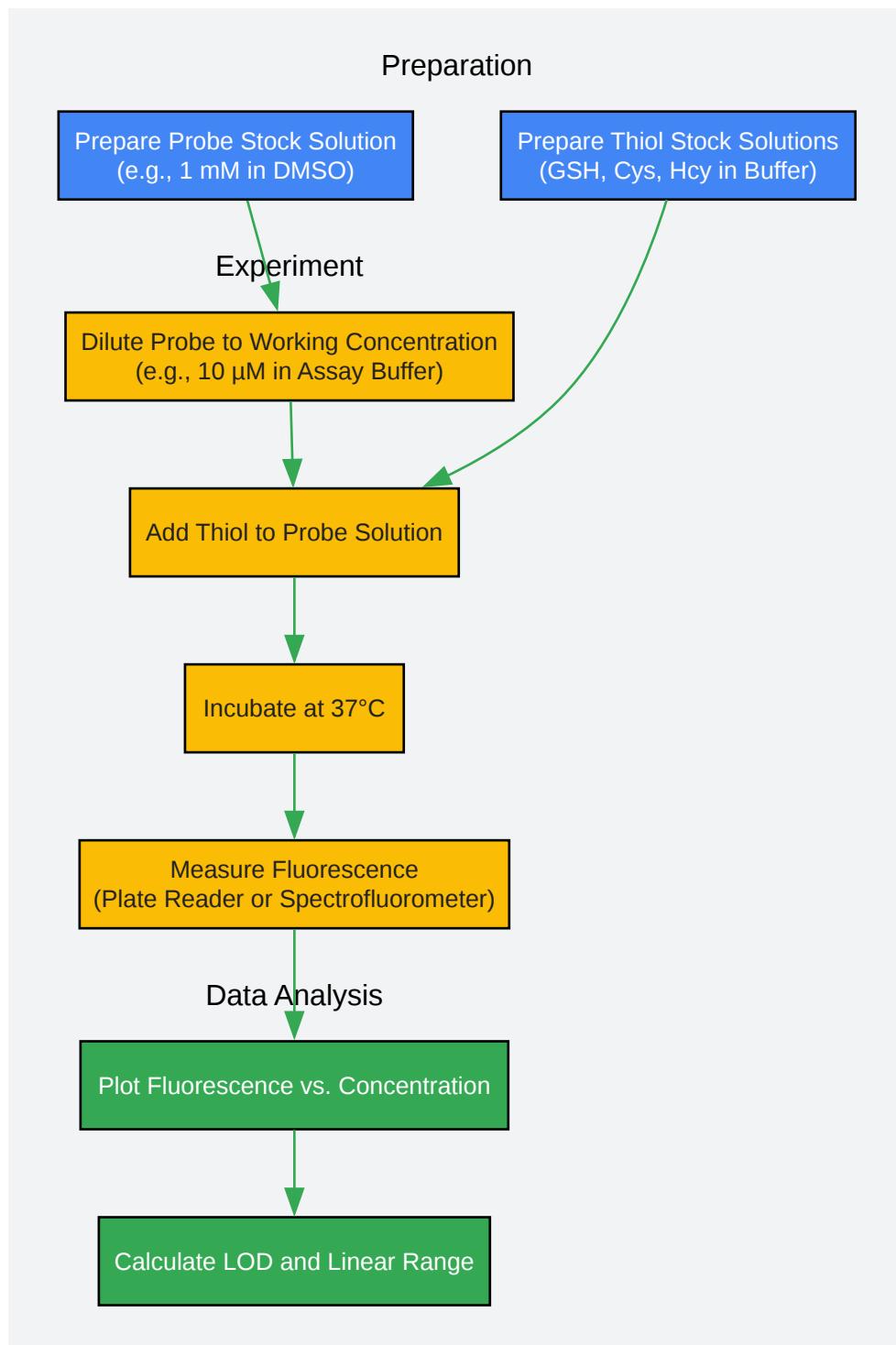
Cleavage-based probes rely on the thiol-mediated cleavage of a specific bond, such as a sulfonamide or a disulfide bond, which releases a fluorophore and turns on the fluorescence signal.[\[1\]](#)

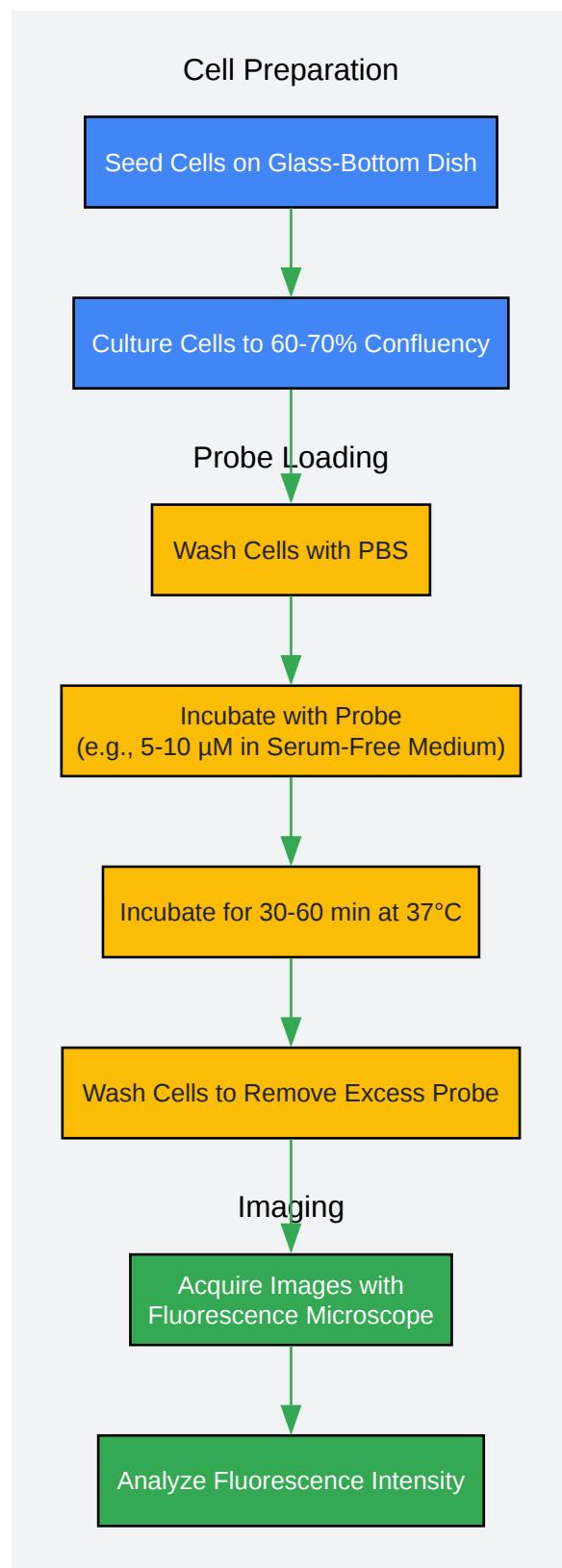
Experimental Protocols

The following sections provide detailed methodologies for the *in vitro* characterization and *in situ* cellular imaging of thiol-reactive fluorescent probes.

In Vitro Characterization of Fluorescent Probes

This protocol outlines the steps to assess the performance of a fluorescent probe in a controlled, cell-free environment.



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